molecular formula C13H12O3 B082570 Methyl 2-methoxy-1-naphthoate CAS No. 13343-92-5

Methyl 2-methoxy-1-naphthoate

Cat. No. B082570
CAS RN: 13343-92-5
M. Wt: 216.23 g/mol
InChI Key: BDXGQHHFVPQVAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 2-methoxy-1-naphthoate's synthesis has been explored through various methodologies, including the use of solid base catalysis for O-methylation of 2-naphthol with dimethyl carbonate, offering a greener alternative to traditional methods using methyl halides. This process demonstrated high selectivity and conversion rates under specific conditions, highlighting the efficiency of calcined-hydrotalcite supported on hexagonal mesoporous silica as a catalyst (Yadav & Salunke, 2013).

Molecular Structure Analysis

The molecular structure of derivatives of methyl 2-methoxy-1-naphthoate has been extensively analyzed through X-ray crystallography and NMR spectroscopy, revealing detailed insights into their stereochemistry and conformation. For example, the synthesis of diastereomerically pure derivatives has been reported, which are crucial for understanding the molecular interactions and reactivity of these compounds (Pyne, Hajipour, & Prabakaran, 1994).

Chemical Reactions and Properties

Methyl 2-methoxy-1-naphthoate undergoes various chemical reactions, including photocyclodimerization in the presence of gamma-cyclodextrin, leading to enantioselective outcomes. This showcases the compound's potential in asymmetric synthesis and the role of cyclodextrins in facilitating selective chemical transformations (Luo et al., 2009).

Scientific Research Applications

  • Photochemical Syntheses : Methyl 2-methoxy-1-naphthoate undergoes photodimerization under UV irradiation, producing methanol adducts and cage-compounds, which are significant in photochemical studies (Teitei & Wells, 1976).

  • Catalysis in Drug Synthesis : It is used in the catalytic methylation of 2-naphthol to produce 2-methoxynaphthalene, an important intermediate in the production of naproxen, a widely used non-steroidal anti-inflammatory drug (Yadav & Salunke, 2013).

  • Organic Synthesis : Methyl 2-methoxy-1-naphthoate is a key intermediate in the synthesis of various pharmaceuticals like nabumetone and naproxen (Xu & He, 2010).

  • Enantioselective Photocyclodimerization : This compound is involved in enantioselective photocyclodimerization, a process significant in chiral chemistry and the production of optically pure enantiomers, which are crucial in pharmaceuticals (Luo et al., 2010).

  • Molecular Mechanics Study : Its inclusion in cyclodextrins has been studied, which is relevant in the field of molecular mechanics and host-guest chemistry (Madrid et al., 1997).

  • Fluorescence Spectral Studies : The interaction of Methyl 2-methoxy-1-naphthoate derivatives with Bovine Serum Albumin (BSA) has been explored, contributing to the understanding of protein-ligand interactions (Ghosh et al., 2016).

  • Histochemical Techniques : Its derivatives have been used in histochemical techniques for demonstrating tissue oxidase, contributing to cellular and molecular biology research (Burstone, 1959).

  • Polymorphism Study : Its substituted derivatives have been synthesized and investigated for polymorphism, relevant in material science and pharmaceutical development (Sahoo et al., 2020).

  • Synthesis of Heterocyclic Analogues : Methyl 2-methoxy-1-naphthoate derivatives have been synthesized for applications in supramolecular chemistry (Podeschwa & Rossen, 2015).

  • Intramolecular Hydrogen Bonding Studies : The compound's derivatives have been studied for intramolecular hydrogen bonding, a key concept in molecular spectroscopy (Ōki et al., 1966).

Future Directions

Methyl 2-methoxy-1-naphthoate may be used to synthesize a precursor, required for the preparation of a naphthopyran derivative . It may also be used to synthesize dimethyl- (2-methoxy-1-naphthyl)-carbinol .

properties

IUPAC Name

methyl 2-methoxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-11-8-7-9-5-3-4-6-10(9)12(11)13(14)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXGQHHFVPQVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345376
Record name Methyl 2-methoxy-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxy-1-naphthoate

CAS RN

13343-92-5
Record name Methyl 2-methoxy-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This methyl ester was previously made by fusion of anisole and 2-furoic acid followed by esterification of the acid intermediate, J. Amer. Chem. Soc., Vol. 69, 2261 (1947). Methyl esters of methoxy carboxylic acids were prepared by methylation of aromatic hydroxy carboxylic acids with dimethyl sulfate in the presence of potassium carbonate as base, using acetone as the solvent, Houben-Weyl, Methoden der Organischen Chemie., Vol. 8, 542-3 (1952). Methylation of 2-hydroxy-1-naphthoic acid with dimethyl sulfate in aqueous sodium or potassium hydroxide produced mainly methyl-2-methoxy-1-naphthalenecarboxylate, Chemische Berichte, Vol. 37, 3658-61 (1904). In aqueous solutions, at pH 4-6.5, methylation of hydroxy napthoic acids with dimethyl sulfate produced the methyl esters of the hydroxy naphthoic acids.
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aromatic hydroxy carboxylic acids
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Synthesis routes and methods II

Procedure details

Potassium carbonate (111 g, 803 mmol) was added to a mixture of 2-hydroxy-l-naphthoic acid (50.0 g, 266 mmol) and methyl iodide (189 g, 1330 mmol) in DMF (500 mL). The resulting mixture was heated at 80° C. overnight, then was partitioned between ether and water. The organic was washed with dilute aqueous HCl, dried (MgSO4), and concentrated to afford methyl 2-methoxynaphthoate as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Teitei, D Wells - Australian Journal of Chemistry, 1976 - CSIRO Publishing
… Methyl 2-methoxy-1-naphthoate carries both substituents in the same molecule and, as … the transannular methanol addition products of methyl 2-methoxy-1-naphthoate, which might be …
Number of citations: 1 www.publish.csiro.au
RC Fuson, FW Wassmundt - Journal of the American Chemical …, 1956 - ACS Publications
… By analogy with the report of Short and Wang4 it would appear that the methyl ester, methyl 2methoxy-1-naphthoate, might undergo methoxyl group displacement with …
Number of citations: 30 pubs.acs.org
R Ruzziconi, S Spizzichino, M Giurg, E Castagnetti… - …, 2010 - thieme-connect.com
… By retention time comparison with authentic samples, the two product peaks present in a 11:89 ratio were assigned as methyl 2-methoxy-1-naphthoate (4a-E; mp 48-49 C) [²8] and …
Number of citations: 4 www.thieme-connect.com
S Rana, R Haque, G Santosh, D Maiti - Inorganic Chemistry, 2013 - ACS Publications
… Methyl 2-methoxy-1-naphthoate (0.410 g, 95% yield) was isolated by column chromatography (5% ethyl acetate in petroleum ether). The brown oily ester was refluxed for 12 h with 40% …
Number of citations: 28 pubs.acs.org
M Mathe-Allainmat, F Gaudy, S Sicsic… - Journal of medicinal …, 1996 - ACS Publications
… Methyl 2-methoxy-3-naphthoate, methyl 1-methoxy-2-naphthoate, and methyl 2-methoxy-1-naphthoate were synthesized by esterification of the corresponding acids. 2-Methoxy-3-(…
Number of citations: 47 pubs.acs.org
PA Brady - 1974 - search.proquest.com
This thesis describes an investigation of the structural factors which influence the susceptibility of substituted 2-naphthols to autoxidation. The mechanism of these processes is …
Number of citations: 5 search.proquest.com
G Zengin - 2003 - search.proquest.com
Since the characterization of the active constituent of marijuana, Δ 9-tetrahydrocannabinol (Δ 9-THC), by Gaoni et al. in 1964, many cannabinoids and their metabolites have been …
Number of citations: 1 search.proquest.com
R Kuppusamy, M Yasir, TT Yu, O Vittorio, MJ Miller… - Antibiotics, 2023 - mdpi.com
There is a pressing need to develop new antimicrobials to help combat the increase in antibiotic resistance that is occurring worldwide. In the current research, short amphiphilic …
Number of citations: 1 www.mdpi.com
A Ahmed, RA Bragg, J Clayden, LW Lai, C McCarthy… - Tetrahedron, 1998 - Elsevier
… A solution of methyl 2-methoxy- 1-naphthoate (3.7 g, 17.11 mmol) in methanol (20 ml) and aqueous sodium hydroxide (25 ml of a 2M solution) was heated at reflux for 48 h. The …
Number of citations: 219 www.sciencedirect.com
LW Lai - 2001 - search.proquest.com
Axial chirality, which arises from the rotationally restricted aryl-CONR2 bonds of tertiary amides, can be utilised though resolution methods to give enantioselective reactions. This thesis …
Number of citations: 0 search.proquest.com

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